Comparative Lipophilicity: XLogP3-AA of 1-(4-Methylmorpholin-2-yl)ethan-1-ol vs. 4-Methylmorpholine
The computed lipophilicity (XLogP3-AA) of 1-(4-Methylmorpholin-2-yl)ethan-1-ol is -0.3, compared to the predicted XLogP3 of 0.5 for 4-methylmorpholine (CAS 109-02-4) [1]. This difference is attributed to the addition of the hydroxyl group on the ethanol substituent, which increases hydrophilicity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.3 (XLogP3-AA) |
| Comparator Or Baseline | 4-Methylmorpholine (CAS 109-02-4): 0.5 (Predicted XLogP3) |
| Quantified Difference | Δ = -0.8 |
| Conditions | Computed using XLogP3 and XLogP3-AA algorithms based on molecular structure (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity can translate to improved aqueous solubility and altered membrane permeability, making this compound a preferable intermediate when designing more polar or water-soluble molecules.
- [1] PubChem. (2026). Compound Summary: 1-(4-Methylmorpholin-2-yl)ethan-1-ol. CID 70032131. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary: 4-Methylmorpholine. CID 109-02-4. National Center for Biotechnology Information. View Source
